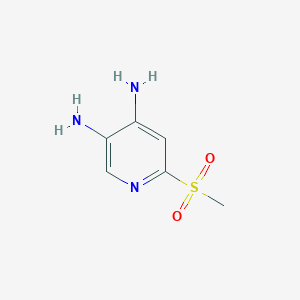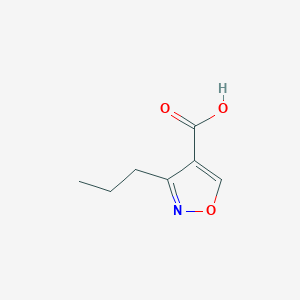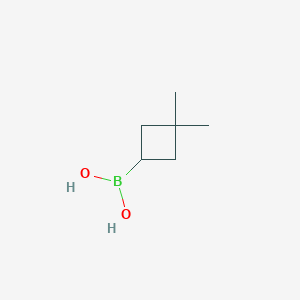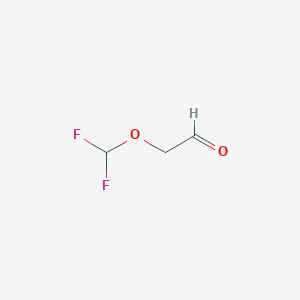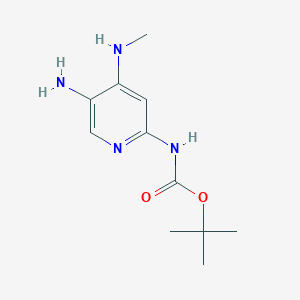
tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an amino group, and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method for synthesizing carbamates involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Curtius Rearrangement: Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Industrial Production Methods: Industrial production methods for carbamates often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: This compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino and pyridine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction may lead to the formation of reduced amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .
Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The amino and pyridine groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. These interactions can influence biological pathways, making it useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyridine ring.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]pyridin-2-yl}carbamate): Another complex carbamate with additional functional groups, used in similar applications.
Uniqueness: tert-Butyl (5-amino-4-(methylamino)pyridin-2-yl)carbamate is unique due to its combination of a tert-butyl group, amino groups, and a pyridine ring. This structure provides a balance of stability and reactivity, making it versatile for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C11H18N4O2 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
tert-butyl N-[5-amino-4-(methylamino)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9-5-8(13-4)7(12)6-14-9/h5-6H,12H2,1-4H3,(H2,13,14,15,16) |
Clé InChI |
VMARMCHCLBKCBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


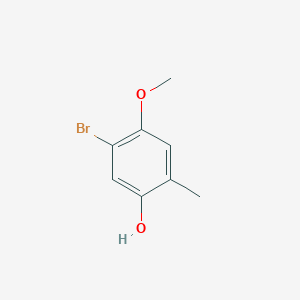
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
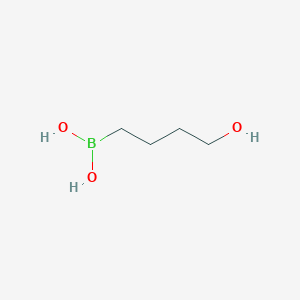
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
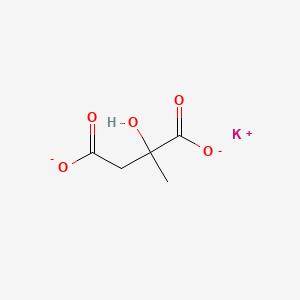
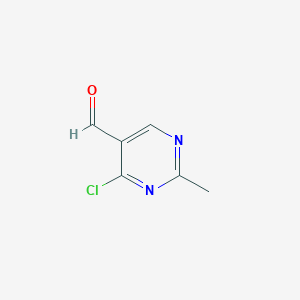
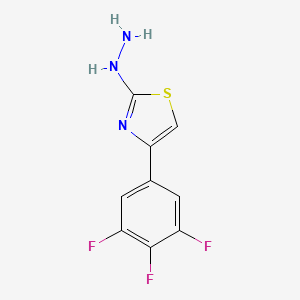
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
